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Compound of Interest

Compound Name: JT010

Cat. No.: B1673095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
JT010 is a synthetic small molecule that has emerged as a powerful research tool for

investigating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It is

characterized as a potent and highly selective agonist of human TRPA1 (hTRPA1). This

technical guide provides a comprehensive overview of JT010, including its mechanism of

action, physicochemical properties, and detailed experimental protocols for its use in in vitro

studies. The information presented herein is intended to facilitate further research into the

physiological and pathophysiological roles of the TRPA1 channel.
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Property Value Reference

IUPAC Name

2-Chloro-N-[4-(4-

methoxyphenyl)-1,3-thiazol-2-

yl]-N-(3-

methoxypropyl)acetamide

[1](--INVALID-LINK--)

Synonyms JT-010 [1](--INVALID-LINK--)

CAS Number 917562-33-5 [1](--INVALID-LINK--)

Molecular Formula C16H19ClN2O3S [1](--INVALID-LINK--)

Molecular Weight 354.85 g/mol [1](--INVALID-LINK--)

Appearance Light yellow to yellow solid (--INVALID-LINK--)

Solubility
DMSO: ≥ 100 mg/mL (281.81

mM)
(--INVALID-LINK--)

Mechanism of Action
JT010 functions as a covalent and site-selective agonist of the TRPA1 channel.(--INVALID-

LINK--) Its mechanism of action involves the covalent modification of a specific cysteine

residue within the N-terminus of the human TRPA1 protein.

Covalent Modification of Cysteine 621 (Cys621)
The chloroacetyl group of JT010 acts as an electrophile, forming a covalent bond with the

nucleophilic thiol group of the Cysteine 621 (Cys621) residue in human TRPA1.(--INVALID-

LINK--) This single modification is sufficient to induce a conformational change in the TRPA1

channel, leading to its opening and subsequent cation influx, primarily Ca2+.(--INVALID-LINK--)

Signaling Pathway
The activation of the TRPA1 channel by JT010 initiates a signaling cascade primarily driven by

the influx of calcium ions.
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JT010-induced TRPA1 signaling pathway.

Potency and Selectivity
JT010 is a highly potent agonist of human TRPA1, with reported EC50 values in the nanomolar

range.

Assay Type Species EC50 Reference

Calcium Uptake Assay

(HEK-hTRPA1 cells)
Human 0.65 nM (--INVALID-LINK--)

Electrophysiology

(HEK-hTRPA1 cells)
Human ~7.6 nM (--INVALID-LINK--)

In vivo Pain Induction Human 0.31 µM (308 nM) (--INVALID-LINK--)

JT010 exhibits high selectivity for TRPA1 over other TRP channels, including TRPV1, TRPV3,

TRPV4, TRPM2, TRPM8, and TRPC5, with EC50 values for these channels being greater than

1 µM.(--INVALID-LINK--)

Species Selectivity
A critical aspect of JT010 is its pronounced species selectivity, demonstrating potent activation

of human TRPA1 but significantly weaker effects on mouse TRPA1 (mTRPA1).(--INVALID-

LINK--)

Studies have identified that the Phenylalanine residue at position 669 (F669) in hTRPA1 is a

key determinant of this selectivity.(--INVALID-LINK--) The corresponding residue in mTRPA1 is
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a Methionine (M670). Mutation of F669 to Methionine in hTRPA1 significantly reduces its

sensitivity to JT010.(--INVALID-LINK--)

Experimental Protocols
Calcium Imaging Assay for TRPA1 Activation
This protocol is adapted from studies investigating JT010-induced calcium influx in HEK293

cells stably expressing hTRPA1.

Materials:

HEK293 cells stably expressing hTRPA1

Culture medium (e.g., DMEM with 10% FBS)

Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)

Fluo-4 AM calcium indicator dye

Pluronic F-127

JT010 stock solution (in DMSO)

Ionomycin (positive control)

TRPA1 antagonist (e.g., A-967079) (optional, for validation)

96-well black-walled, clear-bottom plates

Fluorescence plate reader or imaging system

Procedure:

Cell Plating: Seed HEK-hTRPA1 cells into 96-well plates at a density that will result in a

confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO2.

Dye Loading:
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Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal

concentration of Pluronic F-127 in physiological buffer.

Remove the culture medium from the cells and wash once with physiological buffer.

Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

Cell Washing: After incubation, gently wash the cells twice with physiological buffer to

remove excess dye.

Compound Addition:

Prepare serial dilutions of JT010 in physiological buffer.

Add the JT010 dilutions to the respective wells. Include wells with buffer only (negative

control) and a positive control (e.g., 1-5 µM Ionomycin).

Fluorescence Measurement:

Immediately place the plate in a fluorescence plate reader or imaging system.

Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

Record a baseline fluorescence before compound addition and then monitor the change in

fluorescence after addition.
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Workflow for Calcium Imaging Assay.
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Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording JT010-activated currents in hTRPA1-

expressing cells.

Materials:

HEK293 cells expressing hTRPA1

Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for patch pipettes

External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose

(pH 7.4 with NaOH)

Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

JT010 stock solution (in DMSO)

Perfusion system

Procedure:

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

3-5 MΩ when filled with the internal solution.

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a

high-resistance (>1 GΩ) seal (giga-seal).

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip to achieve the whole-cell configuration.

Current Recording:

Clamp the cell at a holding potential of -60 mV.
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Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

Establish a stable baseline recording in the external solution.

Compound Application: Perfuse the cell with the external solution containing the desired

concentration of JT010.

Data Acquisition: Record the changes in membrane current in response to JT010
application.
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Workflow for Whole-Cell Patch-Clamp Electrophysiology.
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Site-Directed Mutagenesis of TRPA1
This protocol outlines the general steps to create a C621S mutant of hTRPA1 to validate the

binding site of JT010.

Materials:

Plasmid DNA containing wild-type hTRPA1 cDNA

Mutagenic primers (forward and reverse) containing the C621S mutation

High-fidelity DNA polymerase

dNTPs

DpnI restriction enzyme

Competent E. coli cells

LB agar plates with appropriate antibiotic

Procedure:

Primer Design: Design forward and reverse primers that anneal to the hTRPA1 plasmid and

contain the desired mutation to change the cysteine codon (TGC or TGT) to a serine codon

(e.g., AGC or TCT).

Mutagenesis PCR:

Set up a PCR reaction with the hTRPA1 plasmid, mutagenic primers, dNTPs, and high-

fidelity DNA polymerase.

Perform thermal cycling to amplify the entire plasmid containing the desired mutation.

Template DNA Digestion:

Add DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated

parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
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Incubate at 37°C for 1-2 hours.

Transformation:

Transform the DpnI-treated plasmid into competent E. coli cells.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for

plasmid selection.

Colony Screening and Sequencing:

Pick individual colonies and grow overnight cultures.

Isolate plasmid DNA from the cultures.

Verify the presence of the desired mutation by DNA sequencing.
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Workflow for Site-Directed Mutagenesis.

Conclusion
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JT010 is an invaluable tool for the study of the human TRPA1 channel. Its high potency,

selectivity, and well-defined covalent mechanism of action make it ideal for a range of in vitro

applications. The pronounced species selectivity between human and mouse TRPA1 is a

critical consideration for experimental design and data interpretation. The detailed protocols

provided in this guide are intended to equip researchers with the necessary information to

effectively utilize JT010 in their investigations of TRPA1 function in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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